molecular formula C22H16N2O2 B14462156 6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 66033-17-8

6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14462156
CAS No.: 66033-17-8
M. Wt: 340.4 g/mol
InChI Key: VGYXQOUQJNIMFP-UHFFFAOYSA-N
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Description

6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylhydrazine with benzoyl chloride to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable dienone to form the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4-benzoylpyrazolone: Similar in structure but with different substituents on the pyrazole ring.

    6-(4-Phenyl-5-(propylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

66033-17-8

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

[5-(2-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-phenylmethanone

InChI

InChI=1S/C22H16N2O2/c25-18-14-8-7-13-17(18)21-19(22(26)16-11-5-2-6-12-16)20(23-24-21)15-9-3-1-4-10-15/h1-14,25H,(H,23,24)

InChI Key

VGYXQOUQJNIMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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